1-(2,5-Dimethylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride
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Overview
Description
1-(2,5-Dimethylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride is a synthetic organic compound that belongs to the class of phenoxypropanolamines. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylphenol and 4-phenylpiperazine.
Reaction Conditions: The phenol is first reacted with epichlorohydrin under basic conditions to form the epoxide intermediate.
Nucleophilic Substitution: The epoxide is then reacted with 4-phenylpiperazine to form the desired product.
Purification: The product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules.
Medicine: Research may focus on its potential therapeutic effects, such as its activity as a central nervous system agent.
Industry: The compound could be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dimethylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol
- 1-(2,5-Dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol
- 1-(2,5-Dimethylphenoxy)-3-(4-phenylpiperidin-1-yl)propan-2-ol
Uniqueness
1-(2,5-Dimethylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol is unique due to its specific substitution pattern on the phenoxy and piperazine rings. This unique structure may confer distinct pharmacological properties compared to similar compounds.
Properties
IUPAC Name |
1-(2,5-dimethylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2.2ClH/c1-17-8-9-18(2)21(14-17)25-16-20(24)15-22-10-12-23(13-11-22)19-6-4-3-5-7-19;;/h3-9,14,20,24H,10-13,15-16H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCSBMPIUHDHDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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